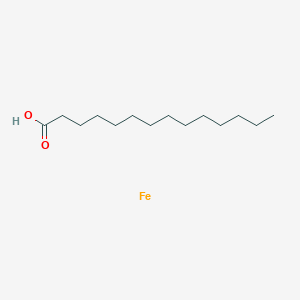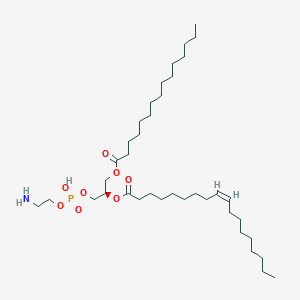
Iron;tetradecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myristic acid, iron salt, is a compound derived from myristic acid, a common saturated fatty acid with the molecular formula CH₃(CH₂)₁₂COOH . Myristic acid is naturally found in various animal and vegetable fats and oils, such as nutmeg, palm kernel oil, coconut oil, and butter fat . The iron salt of myristic acid combines the fatty acid with iron, forming a compound that has unique properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of myristic acid, iron salt, typically involves the reaction of myristic acid with an iron source, such as iron(III) chloride. The reaction can be carried out in an organic solvent, such as ethanol, under reflux conditions. The general reaction is as follows:
3 CH₃(CH₂)₁₂COOH + FeCl₃ → Fe(CH₃(CH₂)₁₂COO)₃ + 3 HCl
Industrial Production Methods: In industrial settings, the production of myristic acid, iron salt, may involve large-scale reactions using similar methods but with optimized conditions for higher yield and purity. The process may include steps such as purification through recrystallization or filtration to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Myristic acid, iron salt, can undergo various chemical reactions, including:
Oxidation: The iron component can participate in redox reactions, where it may be oxidized or reduced depending on the reaction conditions.
Substitution: The carboxylate groups in the compound can undergo substitution reactions with other metal ions or organic groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution Reagents: Other metal salts or organic compounds can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Depending on the oxidizing agent, the products may include iron oxides or hydroxides.
Substitution Products: The products will vary based on the substituent introduced, such as other metal carboxylates or organic derivatives.
Wissenschaftliche Forschungsanwendungen
Myristic acid, iron salt, has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in various chemical reactions, particularly in organic synthesis and coordination chemistry.
Biology: Studied for its potential role in biological systems, including its interaction with proteins and membranes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and as an additive in lubricants and cosmetics
Wirkmechanismus
The mechanism by which myristic acid, iron salt, exerts its effects involves the interaction of the iron center with various molecular targets. The iron can participate in redox reactions, influencing cellular processes such as oxidative stress and signaling pathways. The myristic acid component can interact with lipid membranes, affecting membrane fluidity and protein function .
Vergleich Mit ähnlichen Verbindungen
Myristic Acid: The parent compound, a saturated fatty acid with various biological and industrial applications.
Iron(III) Chloride: A common iron salt used in various chemical reactions and industrial processes.
Other Metal Myristates: Compounds such as zinc myristate or calcium myristate, which have similar properties but different metal centers.
Uniqueness: Myristic acid, iron salt, is unique due to the combination of the fatty acid with iron, providing distinct properties such as redox activity and lipid interaction. This makes it valuable in specific applications where both components’ properties are beneficial .
Eigenschaften
CAS-Nummer |
98978-63-3 |
|---|---|
Molekularformel |
C14H28FeO2 |
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
iron;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;/h2-13H2,1H3,(H,15,16); |
InChI-Schlüssel |
MZHOHNDQQDJRNC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)


![[5-[2,4-Dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12074561.png)







![[1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
![N-Benzoyl-5'-O-DMT-2'-O-[(triisopropylsilyloxy)methyl]-adenosine 3'-CE phosphoramidite](/img/structure/B12074653.png)
